2-[2-(2-Chloroethoxy)ethoxy]-4-(2,4-dichlorophenoxy)-1-nitrobenzene
Description
2-[2-(2-Chloroethoxy)ethoxy]-4-(2,4-dichlorophenoxy)-1-nitrobenzene is a complex organic compound with a unique structure that includes multiple functional groups
Properties
CAS No. |
61432-48-2 |
|---|---|
Molecular Formula |
C16H14Cl3NO5 |
Molecular Weight |
406.6 g/mol |
IUPAC Name |
2-[2-(2-chloroethoxy)ethoxy]-4-(2,4-dichlorophenoxy)-1-nitrobenzene |
InChI |
InChI=1S/C16H14Cl3NO5/c17-5-6-23-7-8-24-16-10-12(2-3-14(16)20(21)22)25-15-4-1-11(18)9-13(15)19/h1-4,9-10H,5-8H2 |
InChI Key |
ZBWWEPSVIQLOJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2)Cl)Cl)OCCOCCCl)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Chloroethoxy)ethoxy]-4-(2,4-dichlorophenoxy)-1-nitrobenzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-chloroethanol with ethylene oxide to form 2-(2-chloroethoxy)ethanol. This intermediate is then reacted with 2,4-dichlorophenol in the presence of a base to form 2-[2-(2-chloroethoxy)ethoxy]-4-(2,4-dichlorophenoxy)benzene. Finally, nitration of this compound yields the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Safety measures are crucial due to the handling of reactive intermediates and hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-Chloroethoxy)ethoxy]-4-(2,4-dichlorophenoxy)-1-nitrobenzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols.
Hydrolysis: The ether linkages can be cleaved under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea can be used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Major Products
Reduction: Formation of 2-[2-(2-aminoethoxy)ethoxy]-4-(2,4-dichlorophenoxy)benzene.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Hydrolysis: Formation of 2,4-dichlorophenol and other cleavage products.
Scientific Research Applications
2-[2-(2-Chloroethoxy)ethoxy]-4-(2,4-dichlorophenoxy)-1-nitrobenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-(2-Chloroethoxy)ethoxy]-4-(2,4-dichlorophenoxy)-1-nitrobenzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The nitro group can undergo reduction to form reactive intermediates that interact with biomolecules, while the chloro and ether groups can influence its solubility and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chloroethoxy)ethanol
- 2-[2-(2-Chloroethoxy)ethoxy]ethanol
- 2-Chloroethyl ether
Uniqueness
2-[2-(2-Chloroethoxy)ethoxy]-4-(2,4-dichlorophenoxy)-1-nitrobenzene is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both nitro and chloro groups allows for diverse reactivity, while the ether linkages provide flexibility in its molecular structure.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
